molecular formula C22H23NO6S B2384094 N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 946264-76-2

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2384094
M. Wt: 429.49
InChI Key: GYBMAOAYNGDWPH-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23NO6S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Reactivity

This compound is involved in reactions that showcase its utility in organic synthesis. For example, its furanyl and methoxyphenylsulfonyl moieties participate in Diels-Alder cycloaddition reactions, indicating its potential in constructing complex organic frameworks with high stereoselectivity (Arjona et al., 1998). Furthermore, reactions involving active methylene compounds demonstrate its versatility in forming cyclohepta[b]furan derivatives, offering pathways for synthesizing novel heterocyclic structures (Nozoe et al., 1971).

Enzyme Inhibitory Activities

Research has also explored the compound's potential in inhibiting enzymes. Synthesized derivatives have been evaluated for their inhibition against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, showing promising activity. This suggests its application in designing inhibitors for these enzymes, which are important targets in treating various diseases (Virk et al., 2018).

Heterocyclic Compound Synthesis

The synthesis and functionalization of heterocyclic compounds, such as furans and thiophenes, highlight another area of application. These processes are crucial for developing pharmacologically active molecules and materials with unique properties (Craig et al., 2005). The compound's role in these reactions underlines its importance in medicinal chemistry and material science.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-27-17-7-5-16(6-8-17)14-22(24)23-15-21(20-4-3-13-29-20)30(25,26)19-11-9-18(28-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBMAOAYNGDWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide

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